molecular formula C11H12O B14669724 3-Buten-1-one, 2-methyl-1-phenyl- CAS No. 50599-02-5

3-Buten-1-one, 2-methyl-1-phenyl-

Cat. No.: B14669724
CAS No.: 50599-02-5
M. Wt: 160.21 g/mol
InChI Key: JNUPMZBODYBCKY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Buten-1-one, 2-methyl-1-phenyl- can be synthesized through several methods. One common approach involves the Claisen-Schmidt condensation reaction between acetophenone and crotonaldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product after purification .

Industrial Production Methods

Industrial production of 3-Buten-1-one, 2-methyl-1-phenyl- often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to obtain high-quality products .

Chemical Reactions Analysis

Types of Reactions

3-Buten-1-one, 2-methyl-1-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Buten-1-one, 2-methyl-1-phenyl- has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Buten-1-one, 2-methyl-1-phenyl- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity is attributed to the presence of the vinyl ketone structure, which can undergo Michael addition reactions. The pathways involved include the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Buten-1-one, 2-methyl-1-phenyl- is unique due to its combination of a phenyl group and a vinyl ketone structureThe presence of the phenyl group enhances its stability and provides additional sites for chemical modification .

Properties

CAS No.

50599-02-5

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

2-methyl-1-phenylbut-3-en-1-one

InChI

InChI=1S/C11H12O/c1-3-9(2)11(12)10-7-5-4-6-8-10/h3-9H,1H2,2H3

InChI Key

JNUPMZBODYBCKY-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)C(=O)C1=CC=CC=C1

Origin of Product

United States

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